Cas no 1997615-25-4 (1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride)

1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride
- EN300-1143357
- 1997615-25-4
-
- インチ: 1S/C8H15ClO3S/c1-3-7(12-2)6-8(4-5-8)13(9,10)11/h7H,3-6H2,1-2H3
- InChIKey: AVGNNVUHIMWEQF-UHFFFAOYSA-N
- ほほえんだ: ClS(C1(CC(CC)OC)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 226.0430432g/mol
- どういたいしつりょう: 226.0430432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143357-1.0g |
1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |
1997615-25-4 | 1g |
$1371.0 | 2023-06-09 | ||
Enamine | EN300-1143357-10g |
1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |
1997615-25-4 | 95% | 10g |
$6082.0 | 2023-10-26 | |
Enamine | EN300-1143357-0.5g |
1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |
1997615-25-4 | 95% | 0.5g |
$1357.0 | 2023-10-26 | |
Enamine | EN300-1143357-10.0g |
1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |
1997615-25-4 | 10g |
$5897.0 | 2023-06-09 | ||
Enamine | EN300-1143357-0.05g |
1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |
1997615-25-4 | 95% | 0.05g |
$1188.0 | 2023-10-26 | |
Enamine | EN300-1143357-2.5g |
1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |
1997615-25-4 | 95% | 2.5g |
$2771.0 | 2023-10-26 | |
Enamine | EN300-1143357-5.0g |
1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |
1997615-25-4 | 5g |
$3977.0 | 2023-06-09 | ||
Enamine | EN300-1143357-1g |
1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |
1997615-25-4 | 95% | 1g |
$1414.0 | 2023-10-26 | |
Enamine | EN300-1143357-5g |
1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |
1997615-25-4 | 95% | 5g |
$4102.0 | 2023-10-26 | |
Enamine | EN300-1143357-0.1g |
1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride |
1997615-25-4 | 95% | 0.1g |
$1244.0 | 2023-10-26 |
1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
1-(2-methoxybutyl)cyclopropane-1-sulfonyl chlorideに関する追加情報
Introduction to 1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride (CAS No. 1997615-25-4)
1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1997615-25-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various bioactive molecules. The structural features of this compound, particularly the presence of a cyclopropane ring and a sulfonyl chloride functional group, make it a versatile building block for medicinal chemistry applications.
The cyclopropane ring in 1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride is a key structural motif that has been extensively studied for its unique electronic and steric properties. Cyclopropanes are known for their high ring strain, which can be exploited to enhance the reactivity of adjacent functional groups. This characteristic makes them valuable in designing molecules with specific biological activities. The sulfonyl chloride moiety, on the other hand, is a powerful electrophile that readily reacts with nucleophiles to form sulfonamides, esters, and other derivatives. These reactions are fundamental in the synthesis of many pharmaceuticals and agrochemicals.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from cyclopropane-containing scaffolds. The 2-methoxybutyl side chain in 1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride adds an additional layer of complexity and functionality, allowing for further derivatization and optimization of biological activity. This compound has been explored as a precursor in the synthesis of potential drug candidates targeting various diseases, including infectious disorders and chronic conditions.
One of the most compelling aspects of 1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride is its role in the development of novel sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds that have been used for decades in medicine, particularly as antibiotics. The introduction of cyclopropane into sulfonamide structures has led to the discovery of compounds with enhanced binding affinity and improved pharmacokinetic profiles. For instance, studies have shown that cyclopropyl sulfonamides exhibit potent inhibitory effects on certain enzymes and receptors, making them promising candidates for treating conditions such as inflammation and metabolic disorders.
The synthetic utility of 1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride extends beyond pharmaceutical applications. It has also been utilized in materials science and polymer chemistry, where sulfonyl chlorides serve as crosslinking agents or intermediates for creating functionalized polymers. The reactivity of the sulfonyl chloride group allows for the introduction of diverse functional moieties into polymer backbones, leading to materials with tailored properties such as biodegradability, hydrophilicity, or mechanical strength.
Recent advancements in computational chemistry have further highlighted the importance of 1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride as a key intermediate. Molecular modeling studies have demonstrated that the combination of the cyclopropane ring and sulfonyl chloride group can lead to highly optimized drug-like properties, including favorable solubility, metabolic stability, and binding affinity. These insights have guided the design of new synthetic strategies aimed at maximizing the therapeutic potential of derivatives derived from this compound.
In conclusion, 1-(2-methoxybutyl)cyclopropane-1-sulfonyl chloride (CAS No. 1997615-25-4) represents a significant advancement in synthetic organic chemistry and drug discovery. Its unique structural features make it an invaluable tool for researchers seeking to develop novel bioactive molecules with broad therapeutic applications. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in shaping the future of medicine and materials science.
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